Comparative Target Engagement: Superior NK2 Receptor Affinity vs. Nepadutant and Saredutant
The derivative ibodutant (MEN15596), which is built upon the 6-methyl-2-phenylbenzo[b]thiophene scaffold, demonstrates significantly higher affinity for the human NK2 receptor in direct comparative binding studies. In human colon smooth muscle membranes, ibodutant exhibited a pKi of 9.9, which is markedly higher than the pKi values of 8.4 for nepadutant and 9.2 for saredutant [1]. This difference highlights the enhanced target engagement conferred by the specific molecular architecture derived from the 6-methyl-2-phenylbenzo[b]thiophene core.
| Evidence Dimension | NK2 receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 9.9 (for ibodutant, a derivative) |
| Comparator Or Baseline | Nepadutant (pKi = 8.4); Saredutant (pKi = 9.2) |
| Quantified Difference | Ibodutant shows a 1.5-log unit higher affinity than nepadutant and a 0.7-log unit higher affinity than saredutant. |
| Conditions | Radioligand binding assay using [125I]NKA on membranes from human colon smooth muscle. |
Why This Matters
This quantitative difference in target affinity is crucial for selecting the appropriate chemical starting material for projects aimed at developing high-potency NK2 receptor antagonists, where even a 0.5-log unit improvement can significantly impact in vivo efficacy and dosing.
- [1] Cialdai C, et al. MEN15596, a novel nonpeptide tachykinin NK2 receptor antagonist. Eur J Pharmacol. 2006;549(1-3):140-8. View Source
